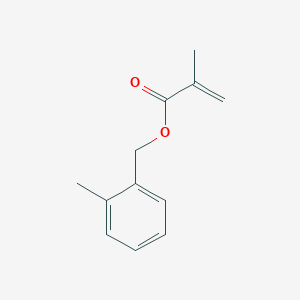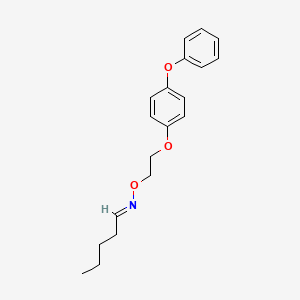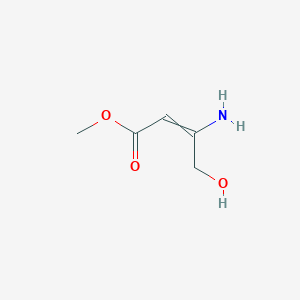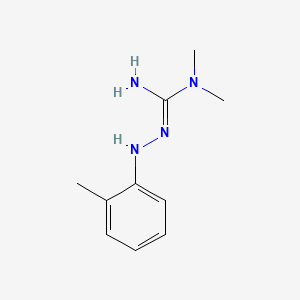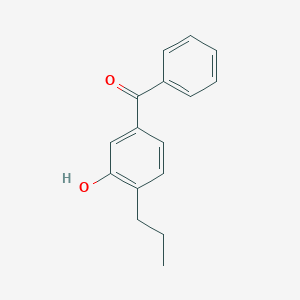![molecular formula C14H30N4OS B14344204 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one CAS No. 94037-97-5](/img/structure/B14344204.png)
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a thiadiazole ring substituted with two bulky 3,3-dimethylbutan-2-ylamino groups, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one typically involves the reaction of 3,3-dimethylbutan-2-ylamine with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moieties.
科学研究应用
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one involves its interaction with specific molecular targets. The bulky amino groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring can participate in various electronic interactions, influencing the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- 3,3-Dimethylbutane-2-ol
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
Uniqueness
3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one is unique due to its specific substitution pattern on the thiadiazole ring. The presence of two bulky 3,3-dimethylbutan-2-ylamino groups distinguishes it from other similar compounds, potentially leading to unique reactivity and binding properties.
属性
CAS 编号 |
94037-97-5 |
|---|---|
分子式 |
C14H30N4OS |
分子量 |
302.48 g/mol |
IUPAC 名称 |
3-N,4-N-bis(3,3-dimethylbutan-2-yl)-1-oxo-2,5-dihydro-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C14H30N4OS/c1-9(13(3,4)5)15-11-12(18-20(19)17-11)16-10(2)14(6,7)8/h9-10,15-18H,1-8H3 |
InChI 键 |
SCNOQOXLQDWFHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)C)NC1=C(NS(=O)N1)NC(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


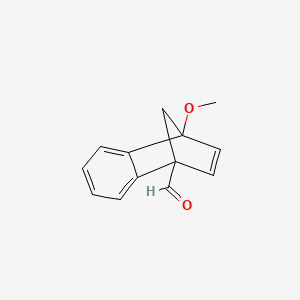
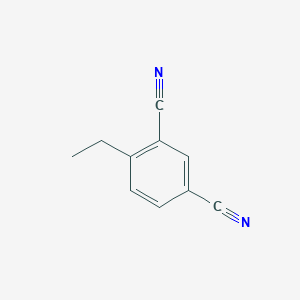
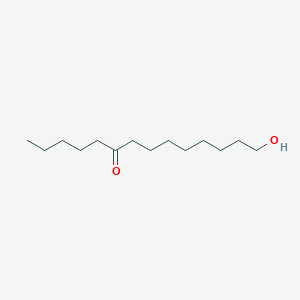
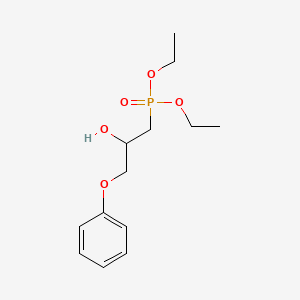
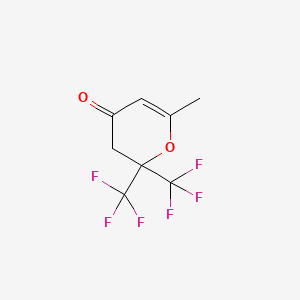
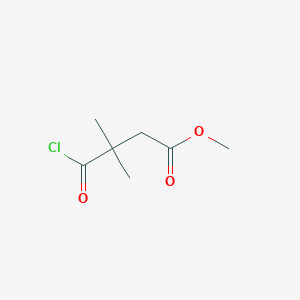
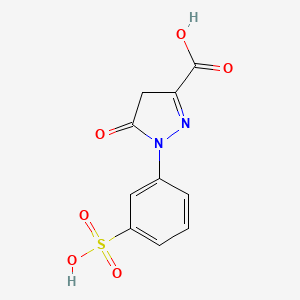
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
